Cas no 638-54-0 (Octanedial)
Octanedial Chemical and Physical Properties
Names and Identifiers
-
- Octanedial
- EINECS 211-342-7
- Suberaldehyde
- SB38074
- Hexamethylen- Formaldehyd
- DTXCID30135738
- AKOS006272950
- 638-54-0
- 3R85MW3JFQ
- octane-1,8-dial
- SCHEMBL684063
- 1,8-octanedial
- MFCD00055644
- BS-50214
- G72184
- DB-266592
- NS00035592
- DTXSID30213247
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- MDL: MFCD00055644
- Inchi: 1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2
- InChI Key: OADYBSJSJUFUBR-UHFFFAOYSA-N
- SMILES: O=CCCCCCCC=O
Computed Properties
- Exact Mass: 142.09942
- Monoisotopic Mass: 142.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 7
- Complexity: 77.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 0.9695 (rough estimate)
- Boiling Point: 199.78°C (rough estimate)
- Refractive Index: 1.4439 (estimate)
- PSA: 34.14
Octanedial Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0439-1g |
Octanedial |
638-54-0 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0439-5g |
Octanedial |
638-54-0 | 97% | 5g |
16943.89CNY | 2021-05-07 | |
| TRC | O273045-10mg |
Octanedial |
638-54-0 | 10mg |
65.00 | 2021-07-22 | ||
| TRC | O273045-50mg |
Octanedial |
638-54-0 | 50mg |
240.00 | 2021-07-22 | ||
| TRC | O273045-100mg |
Octanedial |
638-54-0 | 100mg |
350.00 | 2021-07-22 | ||
| eNovation Chemicals LLC | D966999-100mg |
Octanedial |
638-54-0 | 95% | 100mg |
$255 | 2024-07-28 | |
| eNovation Chemicals LLC | D966999-250mg |
Octanedial |
638-54-0 | 95% | 250mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | D966999-500mg |
Octanedial |
638-54-0 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | D966999-1g |
Octanedial |
638-54-0 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | D966999-5g |
Octanedial |
638-54-0 | 95% | 5g |
$4475 | 2024-07-28 |
Octanedial Suppliers
Octanedial Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Octanedial
Recent Advances in the Study of Octanedial (638-54-0): A Comprehensive Research Brief
Octanedial (CAS: 638-54-0), also known as suberaldehyde, is an aliphatic dialdehyde with significant applications in chemical biology and pharmaceutical research. Recent studies have explored its role as a crosslinking agent, its potential in drug delivery systems, and its biochemical interactions. This brief synthesizes the latest findings to provide a clear overview of current research trends and future directions.
One of the most notable advancements involves Octanedial's utility in bioconjugation and protein modification. A 2023 study published in Bioconjugate Chemistry demonstrated its efficacy in creating stable protein-protein crosslinks, enhancing the structural integrity of therapeutic enzymes. The research highlighted Octanedial's selectivity for lysine residues, offering advantages over traditional glutaraldehyde-based methods.
In drug delivery applications, Octanedial has shown promise in the development of pH-responsive hydrogels. Researchers at MIT reported in Advanced Materials (2024) that Octanedial-crosslinked chitosan hydrogels exhibited superior controlled release properties for anticancer drugs, with degradation kinetics tunable by adjusting the degree of crosslinking. This addresses a critical need for precision in chemotherapy delivery systems.
From a toxicological perspective, new in vitro studies (2024) have provided detailed insights into Octanedial's cellular uptake mechanisms and metabolic pathways. While showing lower cytotoxicity compared to shorter-chain dialdehydes, researchers caution that concentration-dependent effects on mitochondrial function warrant careful consideration in therapeutic applications.
The compound's role in material science has also expanded, with innovative applications in bioadhesives and tissue engineering scaffolds. A recent breakthrough published in Nature Materials (2024) described an Octanedial-mediated crosslinking strategy that improved the mechanical properties of collagen-based scaffolds while maintaining excellent biocompatibility.
Looking forward, computational chemistry approaches are being employed to design Octanedial derivatives with enhanced specificity and reduced off-target effects. Molecular dynamics simulations suggest that subtle modifications to the aldehyde groups could yield compounds with improved pharmacokinetic profiles while retaining the beneficial crosslinking properties.
This research brief underscores Octanedial's growing importance across multiple domains of chemical biology and pharmaceutical development. As studies continue to elucidate its mechanisms and optimize its applications, 638-54-0 remains a compound of significant interest for researchers seeking innovative solutions in biomaterials and therapeutic agent design.